(3-(4-Nitrophenoxy)phenyl)boronic acid

Hammett equation Substituent effect Suzuki-Miyaura coupling

This electron-deficient arylboronic acid, with a strong electron-withdrawing nitro group, is essential for Suzuki-Miyaura cross-couplings. Its high Hammett σₚ value (+0.78) modulates transmetalation kinetics, making it ideal for QSAR studies and synthesizing axially chiral biaryls. Low aqueous solubility (0.088 g/L) favors organic-phase partitioning, simplifying work-up. Choose this 98% purity building block for reproducible results in demanding pharmaceutical research.

Molecular Formula C12H10BNO5
Molecular Weight 259.02 g/mol
CAS No. 1072945-93-7
Cat. No. B1393142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Nitrophenoxy)phenyl)boronic acid
CAS1072945-93-7
Molecular FormulaC12H10BNO5
Molecular Weight259.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O
InChIInChI=1S/C12H10BNO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8,15-16H
InChIKeyLJQNBOHRIBZDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(4-Nitrophenoxy)phenyl)boronic acid (CAS 1072945-93-7): A Strongly Electron-Deficient Arylboronic Acid for Challenging Cross-Coupling


(3-(4-Nitrophenoxy)phenyl)boronic acid (CAS 1072945-93-7) is an arylboronic acid featuring a 4-nitrophenoxy substituent at the meta-position, yielding the molecular formula C₁₂H₁₀BNO₅ and a molecular weight of 259.02 g/mol . The compound is characterized by a computed solubility of 0.088 g/L in water at 25 °C and a density of 1.40±0.1 g/cm³ at 20 °C . Its structure incorporates a strongly electron-withdrawing nitro group via a diphenyl ether linkage, which profoundly modulates the electronic properties of the boronic acid moiety [1]. Commercially available in purities of 95-98%, this building block is positioned as a specialized reagent for Suzuki-Miyaura cross-couplings requiring enhanced electrophilicity at the boron center .

Why (3-(4-Nitrophenoxy)phenyl)boronic acid Cannot Be Substituted by Generic Phenylboronic Acids


In Suzuki-Miyaura cross-coupling, the electronic nature of the boronic acid partner directly influences the rate-limiting transmetalation step. Empirical Hammett studies demonstrate that electron-withdrawing substituents on phenylboronic acid significantly slow the reaction rate relative to electron-donating analogs, due to reduced nucleophilicity of the aryl group transferring to palladium [1]. This electronic modulation is critical: a generic, electron-neutral phenylboronic acid will exhibit markedly different kinetic behavior compared to the highly electron-deficient (3-(4-Nitrophenoxy)phenyl)boronic acid. Furthermore, the presence of the nitro group enhances the acidity of the boronic acid moiety, shifting its pKa and altering its speciation and stability in aqueous/organic media . Consequently, substituting this compound with a less electron-deficient analog risks incomplete conversion, lower yields, or altered reaction selectivity in the target transformation [2].

Quantitative Differentiation of (3-(4-Nitrophenoxy)phenyl)boronic acid vs. Structural Analogs


Electron-Withdrawing Potency: σₚ Value Comparison with 4-Fluoro and 4-Cyano Analogs

The para-nitro group in (3-(4-Nitrophenoxy)phenyl)boronic acid confers a Hammett σₚ constant of +0.78, which is substantially higher than the σₚ values for alternative electron-withdrawing substituents such as fluoro (+0.06) and cyano (+0.66) [1]. A higher σₚ value correlates directly with a greater reduction in the rate of the transmetalation step in Suzuki couplings, as demonstrated in controlled kinetic experiments with substituted phenylboronic acids [2].

Hammett equation Substituent effect Suzuki-Miyaura coupling

Enhanced Boronic Acid Acidity: Predicted pKa Shift Relative to Unsubstituted Phenylboronic Acid

The electron-withdrawing nature of the 4-nitrophenoxy group is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ~8.8) [1]. While an experimentally determined pKa is not publicly available, the presence of a strong -I/-M substituent such as 4-nitrophenoxy is established to increase boronic acid acidity by stabilizing the boronate anion . This shift in pKa alters the pH-dependent speciation of the compound in aqueous reaction media, directly impacting its stability toward protodeboronation and its effective concentration in Suzuki couplings [2].

pKa prediction Boronic acid acidity pH-dependent reactivity

Solubility Profile: Aqueous Insolubility as a Processing Advantage over 4-Substituted Analogs

(3-(4-Nitrophenoxy)phenyl)boronic acid exhibits a calculated aqueous solubility of 0.088 g/L at 25°C, classifying it as practically insoluble in water . This low solubility is advantageous for work-up procedures in organic synthesis, as it facilitates clean phase separation and minimizes product loss to the aqueous layer during extraction. In contrast, more polar analogs or those lacking the extended aromatic system may exhibit higher aqueous solubility, complicating isolation and reducing recovered yields.

Solubility Extraction Purification

Commercial Purity and Supply Chain: 98% Assured vs. Variable Quality in Niche Analogs

(3-(4-Nitrophenoxy)phenyl)boronic acid is consistently offered at 98% purity by multiple reputable vendors (e.g., Combi-Blocks, Aladdin, Beyotime) . This high purity reduces the risk of side reactions and simplifies stoichiometric calculations. In comparison, closely related analogs such as (3-(2-nitrophenoxy)phenyl)boronic acid may be available only at lower purity or from fewer suppliers, introducing variability and potential quality concerns in critical synthetic applications.

Purity Quality control Procurement

Regioisomeric Differentiation: 3-(4-Nitrophenoxy) vs. 3-(2-Nitrophenoxy) in Cross-Coupling Selectivity

The para-nitro substitution pattern in (3-(4-Nitrophenoxy)phenyl)boronic acid precludes the potential for ortho-chelation effects observed with 2-nitrophenoxy analogs. Studies on ortho-substituted phenylboronic acids reveal that an ortho-methoxy group can induce metal O-chelation in the transition state, altering regioselectivity in couplings with polyhalogenated heterocycles [1]. The 3-(4-nitrophenoxy) compound, lacking this ortho functionality, is expected to behave as a purely electronic modulator without introducing competing chelation pathways, thereby offering more predictable regiochemical outcomes.

Regioselectivity Atropisomerism Suzuki coupling

Optimal Use Cases for (3-(4-Nitrophenoxy)phenyl)boronic acid Based on Differential Evidence


Electronic Tuning in Suzuki-Miyaura Library Synthesis

In medicinal chemistry campaigns requiring systematic exploration of electronic effects on biaryl activity, (3-(4-Nitrophenoxy)phenyl)boronic acid serves as an extreme electron-deficient building block. Its high Hammett σₚ value (+0.78) relative to fluoro or cyano analogs allows for the construction of compound libraries with a wide range of electronic profiles, enabling quantitative structure-activity relationship (QSAR) studies [1]. The consistent commercial purity of 98% ensures reproducibility across parallel synthesis batches .

Preparation of Atropisomeric Biaryls with Predictable Regioselectivity

For the synthesis of axially chiral biaryls where ortho-chelation must be avoided, (3-(4-Nitrophenoxy)phenyl)boronic acid provides purely electronic activation without introducing competing coordination pathways. Unlike ortho-substituted boronic acids that can chelate palladium and alter atropselectivity, this para-nitro compound ensures that regiochemical outcomes are dictated solely by steric and electronic factors of the electrophile, leading to more predictable and tunable stereochemical results [2].

Late-Stage Functionalization in Low Aqueous Solubility Environments

The low aqueous solubility (0.088 g/L) of (3-(4-Nitrophenoxy)phenyl)boronic acid makes it particularly suitable for reactions conducted in biphasic organic/aqueous mixtures, where partitioning into the organic phase is desired. This property facilitates clean extraction and minimizes product loss during work-up, a critical advantage in high-value, late-stage functionalization of complex pharmaceutical intermediates where maximizing yield per step is paramount .

Development of Copper-Facilitated Suzuki Protocols for Electron-Deficient Systems

Given that electron-deficient boronic acids often suffer from slow transmetalation and low yields in standard Suzuki conditions, (3-(4-Nitrophenoxy)phenyl)boronic acid is an ideal candidate for testing and optimizing copper(I)-facilitated coupling methodologies. Such protocols have been demonstrated to significantly enhance yields for notoriously difficult electron-deficient 2-heterocyclic boronates, and this compound's extreme electronic character makes it a valuable benchmark substrate for method development [3].

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